Cytotoxic Activity of N-(3,5-Dimethylphenyl)-4-methoxybenzamide in Cancer Cell Lines: Dose-Dependent Inhibition and IC50 Value
In a 2025 study by Al-Juboori et al., N-(3,5-dimethylphenyl)-4-methoxybenzamide demonstrated concentration-dependent cytotoxic activity with an IC50 of 60.13 µg/mL (approximately 235.5 µM when converted using MW 255.31) [1]. At 100 µg/mL, the compound achieved 69.23% inhibition [1]. This stands in contrast to the 3-methoxy isomer (A3B5), which is characterized as a non-cytotoxic melanogenesis inhibitor that does not directly kill melanocytes but rather arrests the cell cycle at the G1 phase [2]. The 4-methoxy regioisomer thus presents a mechanistically distinct profile: direct cytotoxicity versus targeted pathway modulation.
| Evidence Dimension | In vitro cytotoxicity in cancer cells |
|---|---|
| Target Compound Data | IC50 = 60.13 µg/mL (~235.5 µM); 69.23% inhibition at 100 µg/mL [1] |
| Comparator Or Baseline | 3-methoxy isomer (A3B5): Non-cytotoxic melanogenesis inhibitor; G1 cell cycle arrest without direct cytotoxicity in melanocytes [2] |
| Quantified Difference | Qualitative mechanistic divergence: direct cytotoxicity (4-OCH3) vs. targeted TRP-2 degradation without cytotoxicity (3-OCH3) |
| Conditions | Cancer cell line cytotoxicity assay (Al-Juboori et al., 2025) [1]; Melan-a melanocyte and SK-MEL-28 melanoma cell assays (Kim et al., 2011) [2] |
Why This Matters
For researchers screening benzamide libraries for anticancer activity, the 4-methoxy isomer provides a cytotoxic starting point, whereas the 3-methoxy isomer is unsuitable for direct cytotoxicity-driven cancer applications, making regioisomer selection critical.
- [1] Al-Juboori SI, et al. Synthesis, Characterization, and Anticancer Activity of New Benzamide Derivatives: In Vitro and In Silico Studies. Asian Pacific Journal of Cancer Prevention. 2025;26(5):1841-1852. doi:10.31557/APJCP.2025.26.5.1841. View Source
- [2] Kim J, et al. N-(3,5-Dimethylphenyl)-3-Methoxybenzamide (A3B5) Targets TRP-2 and Inhibits Melanogenesis and Melanoma Growth. Journal of Investigative Dermatology. 2011;131(1):202-212. doi:10.1038/jid.2010.270. View Source
